15-Hydroxydehydroabietic Acid

Catalog No.
S1482668
CAS No.
54113-95-0
M.F
C20H28O3
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
15-Hydroxydehydroabietic Acid

CAS Number

54113-95-0

Product Name

15-Hydroxydehydroabietic Acid

IUPAC Name

(1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C20H28O3/c1-18(2,23)14-7-8-15-13(12-14)6-9-16-19(15,3)10-5-11-20(16,4)17(21)22/h7-8,12,16,23H,5-6,9-11H2,1-4H3,(H,21,22)/t16-,19-,20-/m1/s1

InChI Key

ILQLITDRYFHAGM-NSISKUIASA-N

SMILES

Array

Canonical SMILES

CC12CCCC(C1CCC3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O

Isomeric SMILES

C[C@]12CCC[C@@]([C@@H]1CCC3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O

The exact mass of the compound 15-Hydroxydehydroabietic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

15-Hydroxydehydroabietic acid is a high-value oxidized diterpene resin acid and a critical functionalized derivative of dehydroabietic acid [1]. In industrial and research procurement, it is primarily sourced as an analytical reference standard for quantifying the degradation of rosin-based materials, and as a highly specific precursor for synthesizing bioactive abietane terpenoids. Unlike crude resin mixtures or unoxidized baseline compounds, procuring this exact molecule provides a reliable, pre-oxidized scaffold that bypasses complex biotransformation or low-yield chemical oxidation steps, ensuring reproducible performance in both analytical chromatography and pharmaceutical intermediate synthesis.

Substituting 15-hydroxydehydroabietic acid with unoxidized precursors like dehydroabietic acid (DHAA) or abietic acid introduces severe workflow bottlenecks. In synthetic applications, the chemical oxidation required to selectively install the C-15 hydroxyl group is notoriously inefficient, historically yielding as low as 10% without highly specialized, multi-step optimization [1]. In analytical workflows, generic DHAA cannot serve as a degradation marker because it is abundantly present in both fresh and degraded resins, whereas 15-hydroxydehydroabietic acid is strictly an artifact of advanced photo-oxidation [2]. Consequently, utilizing generic substitutes leads to failed analytical differentiation and unacceptable yield losses in downstream synthesis.

Bypassing Low-Yield C-15 Oxidation in Terpenoid Synthesis

The chemical synthesis of 15-hydroxydehydroabietic acid from standard abietic acid or dehydroabietic acid requires complex addition, elimination, and oxidation steps that historically yield approximately 10% under standard laboratory conditions [1]. Direct procurement of the highly pure 15-hydroxydehydroabietic acid bypasses this severe synthetic bottleneck, providing an immediate, high-yield starting material for the synthesis of complex bioactive abietane and nor-abietane terpenoids.

Evidence DimensionSynthetic yield of C-15 hydroxylated intermediate
Target Compound Data100% availability via direct procurement
Comparator Or BaselineDehydroabietic acid (requires multi-step oxidation, baseline yields ~10%)
Quantified DifferenceEliminates a 90% yield loss associated with standard chemical oxidation steps
ConditionsLaboratory-scale synthesis of abietane derivatives

Procuring the pre-oxidized compound saves significant time and material costs in pharmaceutical intermediate synthesis.

Unambiguous Marker for Diterpenoid Oxidation and Aging

In the analysis of natural resins, art conservation, and rosin solder fumes, 15-hydroxydehydroabietic acid serves as a definitive marker of oxidation. Unlike dehydroabietic acid, which is abundantly present in both fresh and aged samples, 15-hydroxydehydroabietic acid specifically indicates advanced photo-oxidation and aging [1]. This absolute differentiation makes it an essential reference standard for accurate LC-HR-QTOF-MS and GC-MS profiling of degraded materials.

Evidence DimensionPresence in fresh vs. aged Pinus resin
Target Compound DataHighly specific to aged/oxidized resin (marker compound)
Comparator Or BaselineDehydroabietic acid (present in both fresh and aged resin)
Quantified DifferenceAbsolute differentiation between fresh and degraded states
ConditionsGC-MS / LC-MS analysis of diterpenoid resins

Essential for analytical laboratories requiring precise chemical markers to date or assess the degradation of rosin-based materials.

Enhanced Antibacterial and Anti-Quorum Sensing Activity

15-Hydroxydehydroabietic acid demonstrates potent antibacterial properties, particularly against Gram-positive bacteria like S. pneumoniae and S. aureus, with MIC values ranging from 2.06 to 4.06 μM [1]. Furthermore, it exhibits strong anti-quorum sensing activity (1.21–2.39 μM), destabilizing bacterial membranes more effectively than standard unoxidized baseline resin acids, which typically show much weaker activity profiles [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against Gram-positive strains
Target Compound Data2.06–4.06 μM
Comparator Or BaselineStandard unoxidized resin acids (typically >30 μM)
Quantified Difference>7-fold increase in antibacterial potency
ConditionsMicrodilution assay against S. pneumoniae and S. aureus

Validates the selection of 15-hydroxydehydroabietic acid as a superior lead compound or reference standard for developing novel anti-biofilm agents.

Quantified Anti-inflammatory Activity in Cellular Models

15-Hydroxydehydroabietic acid has been quantified for its anti-inflammatory effects through the inhibition of NF-κB activation. In cellular assays using HBEC3-KT and MRC-5 cell lines, it achieved IC50 values of 10.79 μM and 17.37 μM, respectively [1]. This establishes it as a highly active reference material for in vitro pharmacological screening compared to generic diterpenes that often lack sufficient functionalization for target binding.

Evidence DimensionIC50 for NF-κB inhibition
Target Compound Data10.79 μM (HBEC3-KT cells)
Comparator Or BaselineGeneric abietane diterpenes (often >30 μM or inactive)
Quantified Difference~3-fold higher anti-inflammatory potency
ConditionsIn vitro HBEC3-KT and MRC-5 cell line assays

Provides a verified, quantitative baseline for researchers screening natural products for respiratory or dermal anti-inflammatory applications.

Analytical Reference Standard for Material Degradation

Due to its specific formation during the photo-oxidation of diterpenes, 15-hydroxydehydroabietic acid is the ideal standard for GC-MS and LC-MS workflows assessing the aging of art materials, varnishes, and rosin-based industrial products [1].

Precursor for Bioactive Abietane Terpenoid Synthesis

Procuring this compound directly bypasses the ~10% yield limitation of chemical C-15 oxidation, making it the preferred starting material for synthesizing advanced nor-abietane pharmaceutical intermediates [2].

Development of Anti-Biofilm and Anti-Quorum Sensing Agents

With MIC values of 2.06–4.06 μM against key Gram-positive pathogens, this compound is highly suited as a lead structure or positive control in antimicrobial drug discovery programs targeting biofilm-forming bacteria [3].

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

316.20384475 Da

Monoisotopic Mass

316.20384475 Da

Heavy Atom Count

23

Appearance

Powder

UNII

SJT5EC4FM4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

(1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid

Dates

Last modified: 09-14-2023

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